Cas no 51337-06-5 (2-amino-1-(2,4-difluorophenyl)ethan-1-ol)

2-Amino-1-(2,4-difluorophenyl)ethan-1-ol is a fluorinated β-amino alcohol derivative with potential applications in pharmaceutical and organic synthesis. Its structure, featuring both an amino and hydroxyl group adjacent to a difluorophenyl ring, makes it a versatile intermediate for constructing chiral compounds or bioactive molecules. The presence of fluorine atoms enhances metabolic stability and binding affinity in drug design. This compound is particularly valuable in the development of antifungal or CNS-targeting agents due to its structural similarity to pharmacologically active scaffolds. It offers synthetic flexibility for further functionalization, enabling the preparation of diverse derivatives. The product is typically supplied as a high-purity solid, suitable for research-scale reactions and process optimization.
2-amino-1-(2,4-difluorophenyl)ethan-1-ol structure
51337-06-5 structure
Product name:2-amino-1-(2,4-difluorophenyl)ethan-1-ol
CAS No:51337-06-5
MF:C8H9NOF2
MW:173.15996
CID:1572203
PubChem ID:16767657

2-amino-1-(2,4-difluorophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-1-(2,4-difluorophenyl)ethanol
    • DB-227070
    • C78271
    • BCA33706
    • 51337-06-5
    • AKOS016051300
    • CS-0434691
    • DTXSID00588010
    • SCHEMBL5225559
    • AKOS000123207
    • EN300-36695
    • MFCD09041012
    • Z330910386
    • CHEMBL4540182
    • 2-amino-1-(2,4-difluorophenyl)ethan-1-ol
    • Inchi: InChI=1S/C8H9F2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2
    • InChI Key: VRMHGFAPUWXIIT-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1F)F)C(CN)O

Computed Properties

  • Exact Mass: 173.06527
  • Monoisotopic Mass: 173.06522023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2Ų
  • XLogP3: 0.3

Experimental Properties

  • PSA: 46.25

2-amino-1-(2,4-difluorophenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-36695-0.05g
2-amino-1-(2,4-difluorophenyl)ethan-1-ol
51337-06-5 95.0%
0.05g
$83.0 2025-03-21
Enamine
EN300-36695-2.5g
2-amino-1-(2,4-difluorophenyl)ethan-1-ol
51337-06-5 95.0%
2.5g
$605.0 2025-03-21
Apollo Scientific
PC530042-500mg
2-Amino-1-(2,4-difluorophenyl)ethanol hydrochloride
51337-06-5 97%
500mg
£315.00 2023-09-02
Enamine
EN300-36695-0.25g
2-amino-1-(2,4-difluorophenyl)ethan-1-ol
51337-06-5 95.0%
0.25g
$175.0 2025-03-21
1PlusChem
1P006XQJ-1g
2-AMINO-1-(2,4-DIFLUOROPHENYL)ETHANOL
51337-06-5 97%
1g
$249.00 2024-04-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1505361-1g
2-Amino-1-(2,4-difluorophenyl)ethanol
51337-06-5 95%
1g
¥5344.00 2024-05-10
Enamine
EN300-36695-1.0g
2-amino-1-(2,4-difluorophenyl)ethan-1-ol
51337-06-5 95.0%
1.0g
$355.0 2025-03-21
Enamine
EN300-36695-10.0g
2-amino-1-(2,4-difluorophenyl)ethan-1-ol
51337-06-5 95.0%
10.0g
$1853.0 2025-03-21
Enamine
EN300-36695-0.1g
2-amino-1-(2,4-difluorophenyl)ethan-1-ol
51337-06-5 95.0%
0.1g
$123.0 2025-03-21
TRC
A611213-25mg
2-amino-1-(2,4-difluorophenyl)ethan-1-ol
51337-06-5
25mg
$ 70.00 2022-06-08

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